molecular formula C8H14N2O5S B1384130 [3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid CAS No. 2060047-28-9

[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid

Cat. No.: B1384130
CAS No.: 2060047-28-9
M. Wt: 250.27 g/mol
InChI Key: PLWDHLKBCSYOGB-UHFFFAOYSA-N
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Description

Overview of [3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid

This compound represents a sophisticated organic compound that exemplifies the intersection of heterocyclic chemistry and pharmaceutical science. The compound consists of a base heterocyclic alcohol, [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, combined with methanesulfonic acid to form a stable salt formation. This molecular arrangement creates a unique structural framework that incorporates both four-membered azetidine and five-membered oxazole ring systems, connected through a carefully designed carbon-carbon bond at the 3-position of the oxazole ring.

The base compound, [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, carries the Chemical Abstracts Service number 1936202-78-6 and possesses the molecular formula C7H10N2O2 with a molecular weight of 154.17 grams per mole. When combined with methanesulfonic acid, the resulting salt compound acquires enhanced stability and altered solubility characteristics, making it more suitable for various chemical applications and potential pharmaceutical formulations. The methanesulfonic acid component, known chemically as CH3SO3H, serves as a strong organic acid that forms stable salts with organic bases, providing improved handling properties and storage stability compared to the free base compound.

The structural complexity of this compound arises from the presence of multiple heterocyclic elements. The 1,2-oxazole moiety, also known as isoxazole, constitutes a five-membered heterocyclic ring containing both nitrogen and oxygen atoms at positions 1 and 2 respectively. This ring system is renowned for its biological activity and synthetic versatility in medicinal chemistry applications. The azetidine component represents a four-membered saturated nitrogen-containing heterocycle that contributes significant strain energy to the overall molecular structure, thereby influencing the compound's reactivity and potential biological interactions.

Historical Context and Research Significance

The development of this compound emerges from a rich historical context of heterocyclic chemistry research spanning several decades. The synthesis and characterization of compounds containing both azetidine and oxazole functionalities represent significant achievements in the field of medicinal chemistry, where researchers have continuously sought to develop novel molecular scaffolds with enhanced biological properties. Historical precedents for such hybrid heterocyclic compounds can be traced back to early investigations into isoxazole chemistry, where researchers recognized the potential for creating complex molecular architectures through strategic combination of different ring systems.

The significance of this particular compound lies in its representation of advanced synthetic methodologies that have evolved over time. Early research in oxazole chemistry established fundamental principles for the construction of five-membered heterocyclic rings containing both nitrogen and oxygen atoms. These foundational studies provided the theoretical framework necessary for subsequent developments in multi-heterocyclic compound synthesis. The incorporation of azetidine moieties into complex molecular structures represents a more recent advancement, reflecting improved understanding of four-membered ring chemistry and its applications in pharmaceutical research.

Research significance extends beyond mere synthetic achievement to encompass broader implications for drug discovery and development. The compound represents a class of molecules that exemplify the modern approach to medicinal chemistry, where structural complexity is strategically designed to achieve specific biological objectives. Historical analysis reveals that compounds containing similar structural motifs have served as important leads in various therapeutic areas, establishing precedent for continued investigation of this molecular class.

The methodological approaches used in the synthesis of such compounds reflect decades of advancement in organic synthetic chemistry. Early synthetic strategies for heterocyclic compounds often relied on harsh reaction conditions and produced modest yields. Contemporary approaches, as evidenced in the synthesis of [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol derivatives, employ sophisticated methodologies including regioselective cyclization reactions and advanced purification techniques that enable the production of high-purity compounds suitable for biological evaluation.

Relevance in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on the development of compounds that combine multiple heterocyclic elements to achieve enhanced biological activity and improved pharmaceutical properties. This compound exemplifies this modern approach through its sophisticated molecular architecture that incorporates complementary structural features. Current research trends emphasize the importance of such hybrid molecules in addressing contemporary challenges in drug discovery, particularly in areas where traditional single-ring heterocycles have proven insufficient.

The relevance of this compound in contemporary research extends to its potential applications in various therapeutic areas. Recent investigations have demonstrated that compounds containing both azetidine and oxazole functionalities exhibit promising biological profiles, including potential applications as enzyme inhibitors and receptor modulators. The strategic combination of these heterocyclic elements creates opportunities for achieving selectivity and potency that may not be possible with simpler molecular structures. Contemporary medicinal chemistry increasingly relies on such sophisticated molecular designs to meet the demanding requirements of modern drug development.

Green chemistry initiatives have also contributed to the contemporary relevance of this compound class. The use of methanesulfonic acid as a salt-forming agent aligns with current sustainability goals in pharmaceutical chemistry, as methanesulfonic acid is considered a more environmentally friendly alternative to traditional mineral acids. This aspect reflects the growing importance of environmental considerations in contemporary chemical research and development. The compound's design incorporates principles of green chemistry while maintaining the sophisticated molecular architecture required for potential biological activity.

Current analytical methodologies have enabled detailed characterization of such complex compounds, providing insights into their structural features and physicochemical properties. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have facilitated comprehensive structural elucidation of this compound and related compounds. These analytical capabilities support contemporary research efforts by enabling precise characterization and quality control of synthetic products.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives, encompassing its structural characteristics, synthetic methodologies, and potential applications in contemporary chemical research. The primary objective involves presenting a detailed analysis of the compound's molecular architecture, with particular emphasis on the unique structural features that arise from the combination of azetidine and oxazole heterocyclic systems. This analysis will include comprehensive examination of the compound's physicochemical properties and their implications for potential applications.

The scope of this review encompasses detailed investigation of synthetic approaches used for the preparation of this compound and related structures. Contemporary synthetic methodologies for heterocyclic compound preparation will be examined, with specific focus on strategies that enable the efficient construction of complex multi-ring systems. The review will analyze recent developments in synthetic organic chemistry that have facilitated the preparation of such sophisticated molecular architectures, including advances in regioselective cyclization reactions and salt formation procedures.

Analytical characterization represents another major component of this review's scope. Detailed examination of spectroscopic and analytical data will provide insights into the compound's structural features and behavior under various conditions. This analysis will include discussion of nuclear magnetic resonance spectroscopy data, mass spectrometric analysis, and other analytical techniques that contribute to comprehensive structural characterization. The review will present data tables summarizing key analytical parameters and physicochemical properties.

The review objectives also include assessment of the compound's relevance in contemporary chemical research and potential future applications. This analysis will examine current research trends in heterocyclic chemistry and medicinal chemistry that relate to compounds of this structural class. The discussion will consider both immediate applications in research settings and potential long-term implications for pharmaceutical development. Throughout this examination, the review will maintain focus exclusively on the specified compound while avoiding discussion of topics outside the defined scope, ensuring comprehensive coverage of the intended subject matter while adhering to the established parameters for content inclusion and exclusion.

Property Value Reference
Chemical Abstracts Service Number 2060047-28-9
Molecular Formula C8H14N2O5S
Molecular Weight 250.28 g/mol
International Union of Pure and Applied Chemistry Name [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol; methanesulfonic acid
Molecular Design Library Number MFCD30497788
Physical Appearance Powder
Storage Temperature Room Temperature

Properties

IUPAC Name

[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.CH4O3S/c10-4-6-1-7(9-11-6)5-2-8-3-5;1-5(2,3)4/h1,5,8,10H,2-4H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWDHLKBCSYOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C(CN1)C2=NOC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid (CAS Number: 2060047-28-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₈H₁₄N₂O₅S
Molecular Weight 250.28 g/mol
IUPAC Name [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol; methanesulfonic acid
Appearance Powder

The biological activity of this compound is primarily attributed to its structural features, particularly the azetidine and oxazole rings. These heterocycles can interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The specific mechanisms may include:

  • Enzyme Inhibition : The oxazole moiety is known to participate in enzyme inhibition, potentially affecting pathways related to inflammation and microbial resistance.
  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties, suggesting that this compound may also exhibit such effects.

Antimicrobial Effects

Research indicates that derivatives of oxazole compounds often display broad-spectrum antimicrobial activity. For instance, studies have demonstrated that compounds containing oxazole rings can inhibit the growth of various bacteria and fungi.

In a comparative study, derivatives with similar scaffolds were evaluated for their antimicrobial efficacy against strains like Staphylococcus aureus and Escherichia coli. The results indicated that compounds with oxazole structures often exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .

Anti-inflammatory Properties

The potential anti-inflammatory properties of [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol have been suggested based on its structural analogs. Research on related compounds has shown that they can inhibit pro-inflammatory cytokines and modulate immune responses . This suggests a potential application in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Researchers synthesized several derivatives of oxazole and tested their antibacterial activities against Mycobacterium tuberculosis. The most potent compounds showed MIC values significantly lower than standard antibiotics .
    • A study highlighted the importance of substituents on the oxazole ring in enhancing antibacterial activity. The presence of electron-withdrawing groups was found to increase potency against resistant strains.
  • Inflammation Modulation :
    • In vitro studies demonstrated that compounds similar to [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol could reduce the secretion of TNF-alpha and IL-6 in macrophages, indicating a possible mechanism for anti-inflammatory effects.

Comparison with Similar Compounds

3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, Methanesulfonic Acid

  • CAS : 2059948-26-2 .
  • Molecular formula : C₉H₁₆N₂O₅S (MW: 264.3 g/mol).
  • Key differences :
    • Substituent : Methoxymethyl (-CH₂OCH₃) replaces the hydroxymethyl (-CH₂OH) group on the oxazole ring.
    • Impact :
  • Reduced hydrogen-bonding capacity compared to the hydroxymethyl analog .

[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol

  • CAS : 438565-33-4 .
  • Molecular formula: C₁₀H₈ClNO₂ (MW: 209.63 g/mol).
  • Key differences :
    • Substituent : A 2-chlorophenyl group replaces the azetidine ring.
    • Impact :
  • Enhanced aromaticity and electron-withdrawing effects from the chlorine atom, altering electronic properties and reactivity.
  • No methanesulfonic acid counterion, reducing solubility in polar solvents .

[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanol

  • CAS: Not specified; Reaxys ID: 23946292 .
  • Molecular formula: C₁₀H₈FNO₂ (MW: 193.18 g/mol).
  • Key differences :
    • Substituent : 3-Fluorophenyl group instead of azetidine.
    • Impact :
  • Fluorine’s electronegativity may improve metabolic stability in pharmaceutical applications.
  • Lacks the methanesulfonic acid component, limiting ionic interactions .

3-[(3-Methyl-1,2-oxazol-5-yl)sulfamoyl]propanoic Acid

  • CAS: Not specified .
  • Molecular formula : C₇H₁₀N₂O₅S (MW: 234.23 g/mol).
  • Key differences :
    • Functional groups : Sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups replace the azetidine and hydroxymethyl moieties.
    • Impact :
  • Increased acidity due to multiple ionizable groups.
  • Potential use as a sulfonamide-based enzyme inhibitor .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Notable Properties
Target Compound 2060047-28-9 C₈H₁₄N₂O₅S 250.28 Azetidine, hydroxymethyl, sulfonic acid Hydrogen bonding, moderate lipophilicity
5-(Methoxymethyl) analog 2059948-26-2 C₉H₁₆N₂O₅S 264.30 Methoxymethyl, sulfonic acid Higher lipophilicity, reduced polarity
3-(2-Chlorophenyl) variant 438565-33-4 C₁₀H₈ClNO₂ 209.63 2-Chlorophenyl Aromatic, electron-withdrawing substituent
3-(3-Fluorophenyl) variant N/A C₁₀H₈FNO₂ 193.18 3-Fluorophenyl Enhanced metabolic stability
Sulfamoylpropanoic acid derivative N/A C₇H₁₀N₂O₅S 234.23 Sulfamoyl, carboxylic acid Multi-acidic, enzyme inhibition potential

Research Implications

  • Azetidine vs.
  • Counterion Effects : Methanesulfonic acid improves aqueous solubility, critical for pharmaceutical formulations, whereas neutral analogs (e.g., ) may require additional solubilizing agents .
  • Hydrogen Bonding: The hydroxymethyl group in the target compound supports crystal lattice formation via hydrogen bonds, a property less pronounced in methoxymethyl or non-polar analogs .

Preparation Methods

Synthesis of 3-(Azetidin-3-yl) Substituent

  • Starting Materials: Typically, azetidine rings are synthesized from 3-halo-1-propanol derivatives or amino alcohols via intramolecular nucleophilic substitution or ring-closing reactions under basic or acidic catalysis.

  • Method:

    • Protection of amino groups if necessary.
    • Cyclization of haloalkyl amines to form the azetidine ring.
    • Purification by crystallization or chromatography.

Formation of the 1,2-Oxazol-5-yl Methanol Core

  • Starting Materials: α,β-unsaturated carbonyl compounds or β-keto esters with hydroxylamine derivatives.

  • Method:

    • Reaction of hydroxylamine hydrochloride with α,β-unsaturated carbonyl precursors in the presence of base to form the isoxazole ring.
    • Hydroxymethylation at the 5-position is achieved by selective functional group manipulation, often via formylation followed by reduction or direct hydroxymethylation using formaldehyde or equivalents.

Coupling and Salt Formation

  • Coupling: The azetidin-3-yl substituent is attached to the 1,2-oxazol-5-yl methanol core via nucleophilic substitution or amide bond formation depending on the functional groups present.

  • Salt Formation: The free base compound is treated with methanesulfonic acid in an appropriate solvent (e.g., ethanol, methanol) to yield the methanesulfonic acid salt, which enhances compound stability and solubility.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Outcome
1 Azetidine ring formation Haloalkyl amine, base, solvent (e.g., THF) Formation of azetidin-3-yl intermediate
2 Isoxazole ring synthesis α,β-unsaturated carbonyl + hydroxylamine, base Formation of 1,2-oxazol-5-yl core
3 Hydroxymethylation Formaldehyde or equivalent, reducing agent Introduction of methanol group at C-5
4 Coupling Nucleophilic substitution or amide coupling Formation of [3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol
5 Salt formation Methanesulfonic acid, solvent, mild heating Methanesulfonic acid salt of target compound

Research Findings and Optimization Notes

  • Yield Optimization: Cyclization steps for azetidine formation require careful control of temperature and base concentration to avoid ring opening or polymerization.

  • Purity Considerations: The methanesulfonic acid salt improves the crystalline nature and purity of the final compound, facilitating handling and formulation.

  • Scalability: The synthetic route is amenable to scale-up, with solvent choices and reaction times optimized to reduce by-products and maximize yield.

  • Safety and Handling: The intermediate azetidine derivatives are sensitive to moisture and require inert atmosphere techniques during synthesis.

Summary Table of Key Physical and Chemical Data

Parameter Data
Molecular Formula C8H14N2O5S
Molecular Weight 250.28 g/mol
Appearance Powder
Storage Temperature Room Temperature
CAS Number 2060047-28-9
PubChem CID 134691105
IUPAC Name [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol; methanesulfonic acid
SMILES CS(=O)(=O)O.C1C(CN1)C2=NOC(=C2)CO

Q & A

Q. How should researchers address conflicting data on the compound’s stability in protic vs. aprotic solvents?

  • Methodological Answer :
  • Replicate degradation studies in methanol (protic) vs. acetonitrile (aprotic) under controlled humidity. Monitor via NMR (¹H/¹³C) for esterification (methanesulfonate → methyl ester) or oxazole ring hydrolysis .
  • Validate using accelerated stability chambers (40°C/75% RH) with mass balance calculations to quantify degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid
Reactant of Route 2
[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.